2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound consists of a fluorocyclopropyl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a diazo compound and a transition metal catalyst to form the cyclopropane ring, followed by fluorination using a fluorinating agent such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorocyclopropyl group. The boron atom can form stable complexes with other molecules, while the fluorocyclopropyl group can undergo ring-opening reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(3,4-Difluorophenyl)-cyclopropylamine: Another fluorinated cyclopropyl compound with similar reactivity.
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropylamine: A diastereomer with different stereochemistry and potentially different reactivity.
Uniqueness
2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorocyclopropyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C9H16BFO2 |
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Molecular Weight |
186.03 g/mol |
IUPAC Name |
2-[(1S,2R)-2-fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3/t6-,7+/m0/s1 |
InChI Key |
POMLRTZOASUWBX-NKWVEPMBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2F |
Origin of Product |
United States |
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